sodium bicyclo[1.1.0]butane-1-carboxylate

Catalog No.
S6563329
CAS No.
2708281-46-1
M.F
C5H5NaO2
M. Wt
120.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium bicyclo[1.1.0]butane-1-carboxylate

CAS Number

2708281-46-1

Product Name

sodium bicyclo[1.1.0]butane-1-carboxylate

IUPAC Name

sodium;bicyclo[1.1.0]butane-1-carboxylate

Molecular Formula

C5H5NaO2

Molecular Weight

120.08 g/mol

InChI

InChI=1S/C5H6O2.Na/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1

InChI Key

DFSUGOYVWRFFAC-UHFFFAOYSA-M

Canonical SMILES

C1C2C1(C2)C(=O)[O-].[Na+]

Sodium bicyclo[1.1.0]butane-1-carboxylate is a unique chemical compound characterized by its bicyclic structure, which consists of two fused cyclobutane and cyclopropane rings. Its chemical formula is C7H9NaO2C_7H_9NaO_2, and it is often represented by the InChI key DFSUGOYVWRFFAC-UHFFFAOYSA-M. This compound is notable for its high solubility in water and polar solvents, making it a valuable reagent in various scientific fields, including chemistry, biology, and materials science .

Due to its strained bicyclic structure. The central C-C bond in bicyclo[1.1.0]butanes is particularly reactive, allowing for various electrophilic and nucleophilic substitutions. For instance, it can undergo solvolysis-type reactions and addition reactions with organometallic nucleophiles, leading to the formation of diverse derivatives . Additionally, it can react with nitrogen and sulfur nucleophiles to yield substituted bicyclo[1.1.0]butanes through mechanisms that may involve carbocation intermediates .

Sodium bicyclo[1.1.0]butane-1-carboxylate can be synthesized through various methods:

  • Friedel-Crafts Reaction: This method involves the alkylation of aromatic compounds.
  • Grignard Reaction: A reaction that forms carbon-carbon bonds using organomagnesium reagents.
  • Photo-Hunsdiecker Reaction: This method generates iodo-bicyclo[1.1.1]pentanes under metal-free conditions, which can then be transformed into sodium bicyclo[1.1.0]butane-1-carboxylate through nucleophilic substitution reactions .

These synthesis pathways allow for variations in the properties of the final product, depending on the specific conditions used.

Sodium bicyclo[1.1.0]butane-1-carboxylate finds applications across multiple fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Materials Science: Its ability to polymerize makes it useful in developing new materials with unique properties.
  • Pharmaceutical Research: It acts as a scaffold for drug development, potentially leading to new therapeutic agents due to its structural uniqueness and reactivity .

Interaction studies involving sodium bicyclo[1.1.0]butane-1-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These interactions are critical for understanding how this compound can be utilized in synthetic chemistry and drug design. Recent advancements have highlighted its potential in forming stable intermediates that can lead to novel compounds with desirable biological activities .

Sodium bicyclo[1.1.0]butane-1-carboxylate can be compared with several similar compounds based on their structural features and reactivity:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[1.1.0]butaneTwo fused rings; highly strainedLess common in bioactive compounds
Bicyclo[1.1.1]pentaneThree-membered ring fused with a four-membered ringMore prevalent in drug discovery
Ethyl bicyclo[1.1.0]butane-1-carboxylateEthyl substituent on the carboxylateExhibits different reactivity patterns
BicyclobutaneSimilar ring structure but without carboxylate groupLess reactive due to lower strain

These comparisons highlight the uniqueness of sodium bicyclo[1.1.0]butane-1-carboxylate, particularly its specific applications in organic synthesis and potential biological activity.

Purity

91 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Exact Mass

120.01872368 g/mol

Monoisotopic Mass

120.01872368 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-25

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